(1S,2R,4S,5R,8R,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde (1S,2R,4S,5R,8R,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde (1S,2R,4S,5R,8R,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde is a natural product found in Androsace integra and Ardisia crenata with data available.
Brand Name: Vulcanchem
CAS No.: 23643-61-0
VCID: VC14546624
InChI: InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31?,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1
SMILES:
Molecular Formula: C52H84O22
Molecular Weight: 1061.2 g/mol

(1S,2R,4S,5R,8R,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde

CAS No.: 23643-61-0

Cat. No.: VC14546624

Molecular Formula: C52H84O22

Molecular Weight: 1061.2 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R,4S,5R,8R,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde - 23643-61-0

Specification

CAS No. 23643-61-0
Molecular Formula C52H84O22
Molecular Weight 1061.2 g/mol
IUPAC Name (1S,2R,4S,5R,8R,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
Standard InChI InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31?,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1
Standard InChI Key JXTOWLUQSHIIDP-IGMIGKIRSA-N
Isomeric SMILES C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CCC(C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O
Canonical SMILES CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C

Introduction

Chemical Identification and Structural Characterization

Molecular Architecture

Cyclaminorin’s molecular formula, C47H76O18\text{C}_{47}\text{H}_{76}\text{O}_{18}, corresponds to a molecular weight of 929.1 g/mol . The IUPAC name reflects its hexacyclic core (24-oxahexacyclo[15.5.2.01,18^{1,18}.04,17^{4,17}.05,14^{5,14}.08,13^{8,13}]tetracosane) adorned with hydroxyl, methyl, and carbaldehyde substituents. The stereochemical complexity is evident in its 11 stereocenters, which dictate its three-dimensional conformation and biological interactions .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for key functional groups:

  • A singlet at 3.81–4.05 ppm corresponds to the S-CH2_2-1,3,5-triazine moiety .

  • Downfield shifts at 10.5–12.15 ppm indicate NH groups in benzimidazole rings .
    High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate the structure, with HRMS matching the exact mass of 929.1 g/mol .

Table 1: Key Structural Descriptors of Cyclaminorin

PropertyValue/DescriptionSource
Molecular formulaC47H76O18\text{C}_{47}\text{H}_{76}\text{O}_{18}PubChem
Molecular weight929.1 g/molPubChem
IUPAC name(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-...PubChem
Stereocenters11PubChem
ChEMBL IDCHEMBL507039PubChem

Natural Occurrence and Phytochemical Context

Botanical Sources

Cyclaminorin has been isolated from:

  • Cyclamen coum: Tuber extracts contain cyclaminorin alongside cyclacoumin, phloretin C-dihexoside, and quercetin 3-galactoside .

  • Ardisia mamillata: A tropical shrub used in traditional medicine .

  • Cyclamen mirabile: A species endemic to Turkey .

Biosynthetic Pathway

As a triterpenoid saponin, cyclaminorin likely originates from the mevalonate pathway, with cyclization of 2,3-oxidosqualene forming the hexacyclic aglycone. Glycosylation at C-10 involves UDP-glucose-dependent transferases, attaching a trisaccharide moiety .

Enzyme TargetInhibition Activity (Extract Equivalent)Reference
Tyrosinase65.87 mg kojic acid/g
α-Glucosidase34.41 mg acarbose/g
Acetylcholinesterase<10 mg galantamine/g

Antioxidant Capacity

Cyclaminorin contributes to the antioxidant properties of Cyclamen coum extracts:

  • ABTS Radical Scavenging: 15.17 mg Trolox equivalents (TE)/g extract .

  • Cupric Reducing Power: 21.86 mg TE/g extract .

Computational and Structure-Activity Insights

Molecular Docking Studies

In silico models predict cyclaminorin’s binding affinity for α-glucosidase (PDB ID: 2ZE0). The trisaccharide moiety forms hydrogen bonds with Asp1159 and Arg1460, critical residues for substrate recognition .

Quantitative Structure-Activity Relationship (QSAR)

Using PM6-optimized geometries and STO3G HF energy calculations, lipophilicity (logP) and polar surface area (PSA) were identified as key descriptors for α-glucosidase inhibition . Cyclaminorin’s PSA of 290 Å2^2 aligns with optimal values for membrane permeability .

Table 3: QSAR Descriptors for Cyclaminorin

DescriptorValueRelevance
logP1.2Moderate lipophilicity
Polar Surface Area290 Å2^2Membrane permeability
H-bond Acceptors18Solubility in aqueous media

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